![molecular formula C13H20N2O B15245907 4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine CAS No. 210159-52-7](/img/structure/B15245907.png)
4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused pyridine and pyrimidine ring system, with ethoxy and propyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine typically involves multicomponent reactions. One common method includes the reaction of 2-aminopyridine with aldehydes and β-naphthol under acidic conditions . The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the pyridopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and catalyst choice are crucial factors in scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Imidazole-containing compounds: Known for their broad range of biological properties, including antimicrobial and anticancer activities.
Uniqueness
4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine is unique due to its specific substituents (ethoxy and propyl groups) and its ability to undergo diverse chemical reactions. Its structural features contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
210159-52-7 |
|---|---|
Fórmula molecular |
C13H20N2O |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine |
InChI |
InChI=1S/C13H20N2O/c1-3-7-11-10-13(16-4-2)15-9-6-5-8-12(15)14-11/h5-6,8-9,11,13H,3-4,7,10H2,1-2H3 |
Clave InChI |
SPCHSKLAIODZPO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(N2C=CC=CC2=N1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


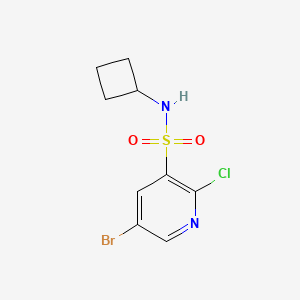

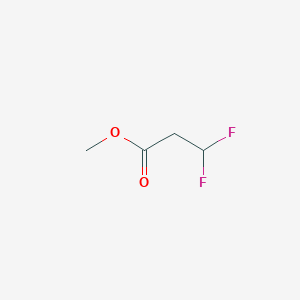
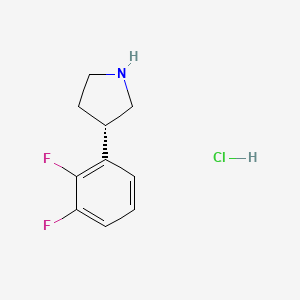
![5-(2-Methylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15245837.png)

![Copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B15245844.png)
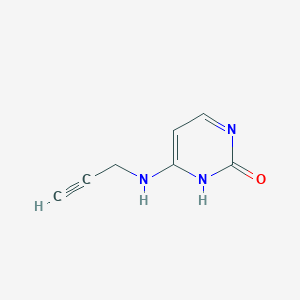
![(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B15245854.png)

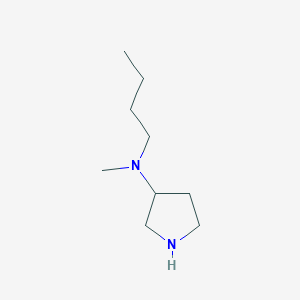
![4-Chloro-2-isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15245870.png)
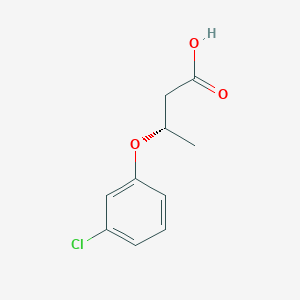
![2-(((Benzyloxy)carbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-YL)acetic acid](/img/structure/B15245879.png)
